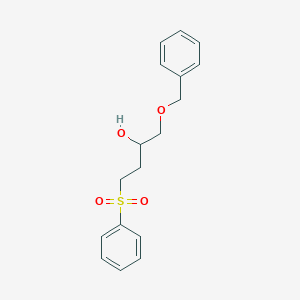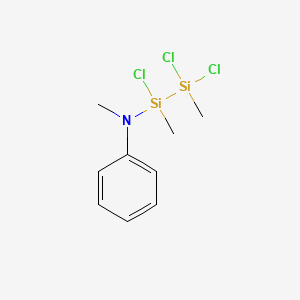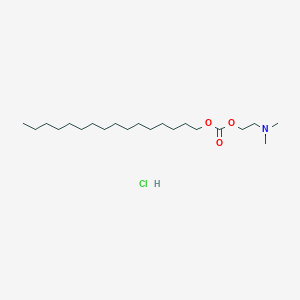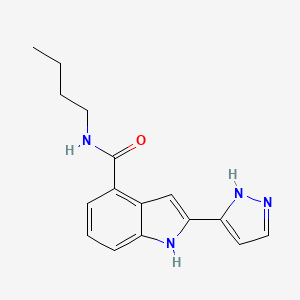![molecular formula C20H29F3 B14220361 [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene CAS No. 821799-63-7](/img/structure/B14220361.png)
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a tridec-4-en-1-yl chain, which is further bonded to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene typically involves the following steps:
Formation of the Tridec-4-EN-1-YL Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The process may involve catalytic hydrogenation, hydroboration-oxidation, or other organic transformations to construct the desired carbon chain.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Coupling with Benzene: The final step involves coupling the tridec-4-en-1-yl chain with a benzene ring. This can be achieved through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using suitable catalysts and reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of double bonds or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the alkyl chain are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkylating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学研究应用
Chemistry: In chemistry, [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological systems. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into molecular dynamics and interactions.
Medicine: In medicine, this compound may serve as a precursor for the development of pharmaceutical agents. Its structural features can be exploited to design drugs with improved efficacy, selectivity, and pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
[5-(Trifluoromethyl)tridec-4-YN-1-YL]benzene: This compound differs by having a triple bond instead of a double bond in the alkyl chain, which can significantly alter its reactivity and applications.
[5-(Trifluoromethyl)dodec-4-EN-1-YL]benzene: This compound has a shorter alkyl chain, which may affect its physical properties and interactions with other molecules.
[5-(Trifluoromethyl)tridec-4-EN-1-YL]toluene:
Uniqueness: The uniqueness of [5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene lies in its specific combination of a trifluoromethyl group, a tridec-4-en-1-yl chain, and a benzene ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, reactivity, and potential for diverse applications in various fields.
属性
CAS 编号 |
821799-63-7 |
|---|---|
分子式 |
C20H29F3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)tridec-4-enylbenzene |
InChI |
InChI=1S/C20H29F3/c1-2-3-4-5-6-10-16-19(20(21,22)23)17-12-11-15-18-13-8-7-9-14-18/h7-9,13-14,17H,2-6,10-12,15-16H2,1H3 |
InChI 键 |
HYNQWHSQQRIMNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=CCCCC1=CC=CC=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14220292.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl acetate](/img/structure/B14220306.png)



![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)




